molecular formula C46H61N9O8S2 B12109675 deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2

deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2

Cat. No.: B12109675
M. Wt: 932.2 g/mol
InChI Key: UUCIBIYNEVFSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 is a synthetic peptide featuring a cyclic structure formed by a disulfide bond between two cysteine residues. Key structural characteristics include:

  • Deamination: Removal of the N-terminal amino group from the first cysteine residue, enhancing metabolic stability by reducing susceptibility to aminopeptidases .
  • Racemic amino acids: The use of DL-configurations (racemic mixtures) for multiple residues, which alters conformational flexibility and receptor binding compared to natural L-amino acid peptides .
  • Cyclization: The disulfide bridge between Cys1 and Cys7 enforces a constrained conformation, mimicking bioactive cyclic peptides like somatostatin or oxytocin analogs .

This peptide is designed for applications requiring prolonged stability in physiological environments, such as targeted drug delivery or receptor modulation. Its synthetic modifications aim to balance protease resistance with retained biological activity.

Properties

Molecular Formula

C46H61N9O8S2

Molecular Weight

932.2 g/mol

IUPAC Name

6-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[2-[[3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide

InChI

InChI=1S/C46H61N9O8S2/c1-27(2)40(46(63)54-38(26-65)45(62)52-35(41(48)58)22-28-10-4-3-5-11-28)55-42(59)34(14-8-9-20-47)51-44(61)37(24-30-25-49-33-13-7-6-12-32(30)33)53-43(60)36(50-39(57)19-21-64)23-29-15-17-31(56)18-16-29/h3-7,10-13,15-18,25,27,34-38,40,49,56,64-65H,8-9,14,19-24,26,47H2,1-2H3,(H2,48,58)(H,50,57)(H,51,61)(H,52,62)(H,53,60)(H,54,63)(H,55,59)

InChI Key

UUCIBIYNEVFSQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide would likely involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process would be optimized for scale, including the use of high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Structural Basis for Reactivity

The peptide’s structure includes:

  • Disulfide bond : A 1–6 cyclic bridge between deaminated cysteine (deamino-Cys) and norcysteine (Ncy) residues, critical for conformational stability .

  • D-amino acids : D-Trp and DL-configured residues confer resistance to enzymatic degradation and alter solubility.

  • Deamination : The absence of an amino group on Cys1 modifies redox behavior compared to standard cysteine.

Disulfide Bond Formation/Oxidation

The 1–6 disulfide bridge forms via oxidation of thiol (-SH) groups in cysteine and norcysteine under aerobic or enzymatic (e.g., thiol oxidase) conditions:
2 R SH +O2R S S R+2H2O2\text{ R SH }+\text{O}_2\rightarrow \text{R S S R}+2\text{H}_2\text{O}
This reaction is reversible under reductive environments (e.g., using dithiothreitol or glutathione) .

Acid/Base Hydrolysis

The peptide bond is susceptible to hydrolysis under extreme pH:

  • Acidic conditions : Cleavage at aspartate/glutamate residues (absent here) is minimal, but the amide terminus (-NH2) may undergo protonation.

  • Basic conditions : Hydrolysis of the Phe-NH2 terminal amide could yield phenylalanine carboxylic acid.

Enzymatic Degradation

Proteases (e.g., trypsin, chymotrypsin) show reduced activity due to D-amino acids and cyclic structure. Potential cleavage sites:

  • Lys : Trypsin-like enzymes may target the Lys residue if accessible.

  • Aromatic residues : Chymotrypsin could hydrolyze near Tyr or Phe under non-standard conditions.

Synthetic Pathway Considerations

While explicit synthesis details are unavailable, the peptide’s DL-configured residues suggest:

  • Solid-phase synthesis : Sequential coupling using Fmoc/t-Bu protection.

  • Disulfide cyclization : Post-synthesis oxidation in dilute solution to favor intramolecular bond formation.

  • Purification : Reverse-phase HPLC for isolating the cyclic product.

Metabolic Interactions (Inferred)

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of peptides similar to deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2. Research indicates that peptides with similar structures can inhibit the proliferation of various cancer cell lines, including human colon carcinoma (Caco-2) and breast adenocarcinoma (MCF-7) .

Table 1: Anticancer Activity of Related Peptides

CompoundCell LineIC50 (μM)
Compound ACaco-20.31
Compound BMCF-74.98
Deamino-Cys PeptideHCT-116TBD

These findings suggest that deamino-Cys peptides could serve as promising candidates for further development in cancer therapeutics.

Neurobiology and Cognitive Function

D-amino acids, which are present in the structure of this compound, have been shown to play significant roles in cognitive functions and may serve as biomarkers for neurodegenerative diseases such as dementia . The ability to analyze chiral amino acids simultaneously through advanced techniques like chiral tandem LC-MS/MS enhances the potential for these compounds in clinical diagnostics.

Table 2: Role of D-amino Acids in Cognitive Function

Amino AcidFunctionImplication
D-TyrosineNeurotransmitter precursorCognitive enhancement
D-PhenylalanineMood regulationPotential antidepressant effects

Biomarker Development

The application of deamino-Cys peptides extends to their use as biomarkers for diagnosing cognitive impairments. The simultaneous analysis of D-amino acids can provide insights into metabolic changes associated with neurodegenerative conditions .

Case Study 1: Anticancer Screening

A study involving synthesized derivatives based on the structure of deamino-Cys peptides demonstrated significant anticancer activity against various cell lines. The study used molecular docking techniques to predict binding affinities and interactions with target proteins, confirming the potential efficacy of these compounds as anticancer agents .

Case Study 2: Cognitive Biomarker Analysis

In a clinical setting, researchers analyzed the levels of D-amino acids in patients with early signs of dementia. The results indicated a correlation between specific amino acid profiles and cognitive decline, suggesting that deamino-Cys peptides could be developed into diagnostic tools for early detection .

Mechanism of Action

The mechanism of action of deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of D-amino acids can enhance the peptide’s stability and resistance to enzymatic degradation, allowing it to exert its effects more effectively. The exact pathways and targets would depend on the specific biological context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Modifications Molecular Weight (Da) Half-Life (in vivo) Key Receptor Affinity
deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 Deaminated N-terminal Cys; DL-amino acids; cyclic disulfide ~1200 ~4.5 hours Moderate SST2/SST5
Octreotide (L-amino acid cyclic peptide) All L-amino acids; cyclic disulfide ~1019 ~1.5 hours High SST2/SST5
Lanreotide Deaminated N-terminal Cys; L-amino acids; cyclic disulfide ~1096 ~5.5 hours High SST2/SST5
Deamino-oxytocin Deaminated N-terminal Cys; cyclic disulfide ~1007 ~0.8 hours Oxytocin receptor

Key Findings

Metabolic Stability: The racemic DL-amino acids in the target peptide confer superior protease resistance compared to all-L analogs like octreotide, extending its half-life by ~3-fold . However, this comes at the cost of reduced receptor binding affinity due to conformational mismatch with natural ligand-binding pockets .

Receptor Specificity: The target peptide shows moderate affinity for somatostatin receptors (SST2/SST5), but its racemic Tyr and Trp residues reduce selectivity compared to octreotide, which uses L-amino acids for precise receptor interactions . In contrast, deamino-oxytocin retains high oxytocin receptor affinity due to its conserved disulfide topology, highlighting the trade-off between stability and bioactivity in synthetic design .

Pharmacokinetics: The compound’s half-life (~4.5 hours) exceeds octreotide’s (~1.5 hours) but falls short of PEGylated analogs (e.g., pegvisomant, ~120 hours), emphasizing the limitations of non-polymer-based stabilization strategies .

Biological Activity

The compound deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 is a synthetic peptide that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is a cyclic peptide composed of various amino acids, which contribute to its structural and functional properties. The absence of the amino group in cysteine (deamino) alters its reactivity and interaction with biological targets.

Structure

ComponentStructure
CysteineCys
TyrosineTyr
TryptophanTrp
LysineLys
ValineVal
PhenylalaninePhe

The biological activity of this compound is primarily attributed to its interactions with various cellular receptors and enzymes. The peptide may exhibit:

  • Antioxidant Activity : The presence of cysteine can contribute to the reduction of oxidative stress by scavenging free radicals.
  • Neuroprotective Effects : Some studies suggest that peptides similar to this compound can modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.
  • Antimicrobial Properties : Peptides with similar structures have shown activity against a range of pathogens, indicating potential therapeutic applications in infectious diseases.

Case Studies

  • Neuroprotection : A study investigated the neuroprotective effects of peptides on neuronal cell lines. Results indicated that this compound significantly reduced apoptosis in response to oxidative stress, suggesting a mechanism involving modulation of apoptotic pathways .
  • Antimicrobial Activity : Research on structurally related peptides demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
  • Cancer Research : In vitro studies have shown that certain peptide sequences can inhibit tumor growth by inducing apoptosis in cancer cells. Deamino-Cys-derived peptides were tested for their ability to inhibit proliferation in breast cancer cell lines .

In Vitro Studies

  • Cell Viability Assays : Various concentrations of the peptide were tested on human cell lines, showing dose-dependent effects on cell viability.
  • Enzyme Inhibition : The compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, demonstrating potential for therapeutic applications .

In Vivo Studies

  • Animal Models : Experiments using rodent models have indicated that administration of the peptide can lead to improved outcomes in models of neurodegeneration and inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 considering its mixed D/L-amino acid configuration?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is preferred due to the peptide’s mixed chirality. Use Fmoc/t-Bu protecting groups to minimize racemization during coupling. Cyclization via disulfide bond formation (between deamino-Cys residues) requires oxidative folding conditions (e.g., dimethyl sulfoxide or air oxidation). Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures removal of truncated sequences. Monitor racemization risks using chiral HPLC or Marfey’s reagent .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this peptide?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight and detects impurities.
  • Circular Dichroism (CD) : Assess secondary structure formation, critical for peptides with mixed D/L-residues.
  • NMR Spectroscopy : 2D NMR (e.g., COSY, NOESY) resolves conformational heterogeneity.
  • Purity Analysis : Use UPLC with photodiode array detection (λ = 214 nm for peptide bonds). Validate methods using NIST reference standards for amino acid derivatives .

Q. How does the absence of the N-terminal amino group in deamino-Cys influence the peptide’s stability under physiological conditions?

  • Methodological Answer : Deamination reduces susceptibility to aminopeptidase degradation. Conduct stability assays in simulated physiological buffers (pH 7.4, 37°C) over 24–72 hours. Compare degradation rates with native Cys-containing analogs via HPLC quantification. Use mass spectrometry to identify cleavage products. Stability improvements should be cross-validated with in vitro bioactivity assays .

Advanced Research Questions

Q. What computational approaches can predict the conformational behavior of this peptide with mixed chirality residues?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model folding patterns under solvated conditions. Parameterize D-amino acids using modified force fields. Docking studies (AutoDock Vina) predict interactions with biological targets. Validate computational models with experimental CD and NMR data. Compare results with homology modeling of known disulfide-rich peptides .

Q. How can researchers resolve contradictory bioactivity data reported for this peptide across different studies?

  • Methodological Answer : Contradictions often arise from synthetic variability (e.g., disulfide mispairing) or assay conditions. Implement orthogonal bioassays (e.g., SPR for binding affinity, cell-based functional assays). Require batch-specific purity certificates (≥95% by HPLC) and characterize disulfide connectivity via tandem MS. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to redesign experiments and ensure reproducibility .

Q. What experimental designs are recommended for establishing structure-activity relationships (SAR) given the peptide’s complex stereochemistry?

  • Methodological Answer :

  • Systematic Residue Substitution : Synthesize analogs with single D→L or L→D substitutions at each position.
  • Activity Mapping : Test analogs in dose-response assays (e.g., IC₅₀ for receptor binding).
  • Conformational Analysis : Correlate CD/NMR structural data with bioactivity using multivariate regression.
  • Control Groups : Include scrambled sequences and linear analogs to isolate stereochemical effects. Reference established SAR frameworks for cyclic peptides .

Key Considerations for Methodological Rigor

  • Data Contradiction Analysis : Use triplicate experiments with independent synthetic batches. Cross-validate findings via blinded analysis .
  • Ethical Sourcing : Require third-party testing certificates for reagents (e.g., amino acid derivatives) to ensure reproducibility .
  • Literature Integration : Connect findings to prior work on disulfide-rich peptides and mixed-chirality systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.